2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranose CAS number
2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranose CAS number
An In-Depth Technical Guide to 2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranose (CAS: 30361-17-2)
Introduction
2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranose is a synthetically crucial derivative of D-ribose, distinguished by a methyl group at the C2 position and benzoyl protecting groups at the C2, C3, and C5 positions. Its Chemical Abstracts Service (CAS) number is 30361-17-2.[1][2] This compound is not merely a laboratory curiosity; it is a high-value intermediate and a fundamental building block in the field of medicinal chemistry and drug discovery. Its primary significance lies in its role as a precursor for the synthesis of 2'-C-methylated nucleoside analogues, a class of molecules that has demonstrated potent antiviral and anticancer properties. The strategic placement of the C2-methyl group sterically influences the sugar pucker and imparts critical metabolic stability to the resulting nucleosides, making this intermediate a subject of intense interest for researchers developing next-generation therapeutics. This guide provides a comprehensive overview of its properties, synthesis, characterization, and applications for professionals in the scientific community.
Physicochemical Properties
A clear understanding of the fundamental properties of 2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranose is essential for its effective use in synthesis. The benzoyl groups render the molecule highly lipophilic and suitable for reactions in common organic solvents.
| Property | Value | Source |
| CAS Number | 30361-17-2 | [1][2] |
| Molecular Formula | C₂₇H₂₄O₈ | [1][2] |
| Molecular Weight | 476.47 g/mol | [2] |
| Appearance | Solid | [3] |
| Purity | Typically ≥98% | [3] |
| Storage Temperature | 4°C | [1] |
Synthesis and Mechanistic Rationale
The synthesis of 2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranose is a multi-step process that begins with commercially available D-ribose. The strategic objective is to introduce a methyl group at the C2 position while appropriately protecting the hydroxyl groups to ensure regioselectivity and prevent unwanted side reactions.
Experimental Protocol: A Generalized Synthetic Pathway
The following protocol is a representative synthesis, illustrating the core chemical transformations. The causality behind each step is explained to provide deeper insight.
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Step 1: Protection of D-Ribose.
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Procedure: D-ribose is first converted to its methyl ribofuranoside by reacting it with methanol under acidic catalysis. This step protects the anomeric hydroxyl group and favors the furanose ring form. The remaining hydroxyl groups (C2, C3, C5) are then protected using a suitable reagent, such as conversion to an isopropylidene acetal, to allow for selective modification of the C2 position in subsequent steps.
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Expertise & Causality: The initial protection is critical. Using an acid catalyst like HCl in methanol is a standard and efficient method for forming methyl glycosides. This anomeric protection prevents the ring from opening and participating in side reactions during the subsequent benzoylation steps.
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Step 2: Benzoylation.
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Procedure: The protected ribose derivative is subjected to benzoylation using benzoyl chloride in the presence of a base like pyridine. This reaction protects the hydroxyl groups at the C3 and C5 positions.
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Expertise & Causality: Benzoyl groups are chosen for their robustness. They are stable to a wide range of reaction conditions, including those required for methylation, yet can be removed under controlled basic conditions (e.g., with sodium methoxide in methanol) at the end of the synthesis. Pyridine acts as both a solvent and a base to neutralize the HCl generated during the reaction.
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Step 3: Introduction of the 2-C-Methyl Group.
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Procedure: The hydroxyl group at the C2 position is first oxidized to a ketone using a mild oxidizing agent (e.g., Dess-Martin periodinane). The resulting ketone is then treated with a methylating agent, such as methylmagnesium bromide (a Grignard reagent) or trimethylaluminum, to introduce the methyl group at the C2 position. This reaction proceeds via nucleophilic addition to the carbonyl.
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Expertise & Causality: The oxidation-addition sequence is a reliable method for C-alkylation of sugars. The choice of a mild oxidant minimizes the risk of over-oxidation. The stereochemical outcome of the methyl addition is a critical consideration for the final product's biological activity.
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Step 4: Final Benzoylation and Deprotection/Reprotection.
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Procedure: Following the methylation, the newly formed tertiary alcohol at C2 is protected with a benzoyl group. Any other temporary protecting groups from Step 1 are then selectively removed, and the hydroxyl groups are fully benzoylated to yield the final target molecule.
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Expertise & Causality: This final step ensures that the molecule is fully and uniformly protected with benzoyl groups, which is often the desired form for subsequent glycosylation reactions in nucleoside synthesis.
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Step 5: Purification.
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Procedure: The crude product is purified using column chromatography on silica gel.
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Expertise & Causality: Chromatography is essential to separate the target compound from any unreacted starting materials, reagents, and stereoisomeric byproducts, ensuring the high purity (≥98%) required for pharmaceutical applications.[3]
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Synthetic Workflow Diagram
Caption: Generalized synthetic pathway from D-Ribose.
Structural Elucidation and Characterization
The identity and purity of 2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranose are unequivocally confirmed through a combination of modern analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural confirmation.
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¹H NMR: The spectrum would show characteristic aromatic proton signals for the three benzoyl groups (typically in the δ 7.2-8.1 ppm range). A key diagnostic signal would be a singlet for the C2-methyl group. The protons on the furanose ring would appear as a series of multiplets, with their coupling constants providing information about the ring's conformation.[4]
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¹³C NMR: The spectrum would display signals for the carbonyl carbons of the benzoyl groups (~165-166 ppm), aromatic carbons, the carbons of the furanose ring, and a distinct signal for the C2-methyl carbon.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula (C₂₇H₂₄O₈) by providing a highly accurate mass-to-charge ratio of the molecular ion.[3]
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High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the final compound, ensuring it meets the stringent requirements for use in pharmaceutical synthesis.
| Technique | Expected Key Observations |
| ¹H NMR | Aromatic signals (δ ~7.2-8.1 ppm), singlet for C2-CH₃, furanose proton multiplets. |
| ¹³C NMR | Carbonyl signals (δ ~165 ppm), aromatic signals, furanose carbon signals, C2-CH₃ signal. |
| HRMS | Molecular ion peak corresponding to the exact mass of C₂₇H₂₄O₈ + H⁺ or Na⁺. |
| HPLC | Single major peak indicating purity ≥98%. |
Applications in Drug Discovery and Development
The paramount application of 2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranose is its role as a key intermediate in the synthesis of modified nucleosides.[3][5] This is not a trivial application; it is central to the development of some of the most important antiviral and anticancer drugs.
The Gateway to 2'-C-Methyl-Nucleoside Analogues
The compound serves as the glycosyl donor in a crucial glycosylation reaction with a variety of nucleobases (e.g., pyrimidines like uracil and purines like adenine). This reaction, often a variation of the silyl-Hilbert-Johnson reaction, couples the protected sugar to the base, forming the N-glycosidic bond that is the hallmark of a nucleoside.[6][7]
Following glycosylation, the benzoyl protecting groups are removed to yield the final 2'-C-methyl-nucleoside analogue.
Why is the 2'-C-Methyl Modification Important?
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Enhanced Metabolic Stability: The methyl group at the 2' position provides steric hindrance that protects the nucleoside from rapid degradation by cellular enzymes like phosphorylases. This leads to a longer biological half-life and improved therapeutic efficacy.
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Conformational Locking: The bulky methyl group influences the sugar pucker conformation of the ribose ring, often locking it into a specific shape (e.g., C3'-endo). This can enhance the molecule's ability to bind to and inhibit target viral or cellular enzymes, such as polymerases.
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Potent Antiviral Activity: 2'-C-methyl-nucleosides are renowned for their potent activity against RNA viruses. A prime example is their use in developing drugs against the Hepatitis C virus (HCV), where they act as chain terminators for the viral RNA-dependent RNA polymerase.
Logical Flow to Drug Candidate
Caption: From intermediate to active pharmaceutical ingredient.
Safety, Handling, and Storage
As a fine chemical intermediate, proper handling is imperative.
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Personal Protective Equipment (PPE): Always use standard laboratory PPE, including safety glasses, gloves, and a lab coat.[3]
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Hazard Statements: Based on related compounds, it may cause skin, eye, and respiratory irritation.[3][8]
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Storage: The compound should be stored in a cool, dry place. A temperature of 4°C is recommended for long-term stability.[1]
Conclusion
2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranose (CAS: 30361-17-2) is a cornerstone intermediate for advanced medicinal chemistry. Its true value is realized in its conversion to 2'-C-methylated nucleosides, which are critical components in the fight against viral diseases and cancer. The technical details surrounding its synthesis, characterization, and application underscore its strategic importance in the pharmaceutical pipeline. For researchers and drug development professionals, a thorough understanding of this molecule provides a powerful tool for designing and creating novel, effective therapeutics.
References
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1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
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Synthesis of 2'-O-β-D-ribofuranosyl nucleosides. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Synthesis new nucleoside of 1,3-bis-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)-8-(trifluoromethyl)-2-methyl-4-quinazolinone. (2018). ResearchGate. Retrieved January 20, 2026, from [Link]
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Efficient Synthesis of Methyl 3,5-Di-O-benzyl-α-d-ribofuranoside and Application to the Synthesis of 2'-C-β-Alkoxymethyluridines. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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The Strategic Importance of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in Drug Synthesis. (n.d.). Xiamen Aeco Chemical Co., Ltd. Retrieved January 20, 2026, from [Link]
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Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. (2022). National Institutes of Health. Retrieved January 20, 2026, from [Link]
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How can I synthesize 1-O-Acetyl-2,3,5-tri-O-benzoyl-b-D-ribofuranose? (2014). ResearchGate. Retrieved January 20, 2026, from [Link]
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2,3,5-Tri-O-benzyl-d-xylofuranose. (2022). MDPI. Retrieved January 20, 2026, from [Link]
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2',3',5'-Tri-O-benzoyl-1-O-p-nitro-benzoyl D-ribofuranose, Purity ≥95%. (n.d.). CD BioGlyco. Retrieved January 20, 2026, from [Link]
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